molecular formula C21H25N5O2S B11303773 N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethylbenzenesulfonamide

N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B11303773
M. Wt: 411.5 g/mol
InChI Key: QDTPPFJEFNCZJV-UHFFFAOYSA-N
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Description

N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a pyrimidine ring, an ethylamino group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as ethylamine and methylated derivatives.

    Sulfonation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chloride under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    2-(Difluoromethoxy)aniline: An aniline derivative with a difluoromethoxy group.

    Benzene, Toluene, Ethylbenzene, Xylene: Volatile organic compounds with similar aromatic structures.

Uniqueness

N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,5-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its combination of a pyrimidine ring, ethylamino group, and sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C21H25N5O2S/c1-5-22-21-23-16(4)13-20(25-21)24-17-8-10-18(11-9-17)26-29(27,28)19-12-14(2)6-7-15(19)3/h6-13,26H,5H2,1-4H3,(H2,22,23,24,25)

InChI Key

QDTPPFJEFNCZJV-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)C)C

Origin of Product

United States

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